molecular formula P4S10 B7797932 Diphosphorus pentasulfide

Diphosphorus pentasulfide

Cat. No.: B7797932
M. Wt: 444.6 g/mol
InChI Key: CYQAYERJWZKYML-UHFFFAOYSA-N
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Description

Diphosphorus pentasulfide is a useful research compound. Its molecular formula is P4S10 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
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Biological Activity

Diphosphorus pentasulfide (P₂S₅) is an inorganic compound that has garnered attention for its various biological activities and applications. This article provides a detailed overview of the biological activity of this compound, including its effects on human health, its potential applications in environmental remediation, and its role in organic synthesis.

This compound can be represented by the empirical formula P₂S₅ or the molecular formula P₄S₁₀. It appears as a yellow solid, often with a greenish-gray tint due to impurities. The compound is soluble in carbon disulfide and reacts with various solvents, including alcohols and dimethyl sulfoxide (DMSO) .

Toxicity and Health Hazards

Exposure to this compound can lead to significant health risks. Inhalation can cause respiratory irritation, headaches, dizziness, and in severe cases, pulmonary edema . Chronic exposure may result in long-term health effects, although specific carcinogenic properties have not been established . The compound's hydrolysis produces hydrogen sulfide (H₂S), which is known for its toxic effects and characteristic rotten egg odor .

Case Studies on Biological Activity

  • Arsenic Removal from Wastewater :
    A study investigated the use of this compound for the removal of arsenic from strongly acidic wastewater. The research found that P₂S₅ effectively removed arsenic species under UV irradiation conditions, enhancing the process through the formation of monothioarsenate (H₃AsO₃S) . This method shows promise for environmental applications by providing a means to recycle arsenic and acids from industrial waste.
  • Organic Synthesis :
    This compound has been utilized as a reagent in organic synthesis, particularly in converting thiocyanates to thiols. This reaction proceeds efficiently under mild conditions without the need for harsh reducing agents . The ability to facilitate such transformations highlights its utility in synthetic organic chemistry.

Applications in Industry

This compound is widely used in various industrial applications:

  • Lubricant Additives : It plays a crucial role as a precursor for zinc dithiophosphate (ZDDP), which is essential for enhancing the performance of lubricants by providing oxidation resistance and abrasion protection .
  • Pesticides : The compound is involved in producing several pesticides, including Parathion and Malathion, showcasing its dual-use nature as both an agricultural chemical and a potential precursor for hazardous materials .
  • Mining Flotation Agents : P₂S₅ derivatives are employed as flotation agents in mineral recovery processes, aiding in the concentration of metals from ores .

Summary of Biological Activity

The biological activity of this compound encompasses both beneficial applications and potential health risks. While it shows promise in environmental remediation and organic synthesis, its toxicity necessitates careful handling and consideration of safety protocols during use.

Aspect Details
Chemical Formula P₂S₅ (or P₄S₁₀)
Physical Appearance Yellow solid, often greenish-gray due to impurities
Health Risks Respiratory irritation, headaches, dizziness, pulmonary edema
Environmental Applications Arsenic removal from wastewater
Industrial Uses Lubricant additives, pesticides, mining flotation agents

Scientific Research Applications

Industrial Applications

  • Lubricants and Additives
    • P₂S₅ is utilized in producing additives for lubricants, particularly zinc dithiophosphates, which enhance the performance and longevity of lubricants in industrial machinery .
    • Table 1: Uses of P₂S₅ in Lubricants
      ApplicationDescription
      Zinc DithiophosphateEnhances anti-wear properties
      Friction ModifiersImproves lubrication under high pressure
  • Agricultural Chemicals
    • The compound plays a crucial role in synthesizing pesticides such as Parathion and Malathion, which are used extensively in agricultural practices .
    • Table 2: Pesticides Derived from P₂S₅
      Pesticide NameActive Ingredient
      ParathionOrganophosphate insecticide
      MalathionBroad-spectrum insecticide
  • Electrolytes in Batteries
    • P₂S₅ is incorporated into amorphous solid electrolytes for lithium batteries, enhancing their conductivity and efficiency .
    • Table 3: Battery Applications
      Type of BatteryRole of P₂S₅
      Lithium-ionComponent of solid electrolytes
      Lithium-sulfurImproves ionic conductivity

Research Applications

  • Organic Synthesis
    • Diphosphorus pentasulfide serves as a thionating agent in organic chemistry, facilitating the conversion of carbonyl compounds to thiocarbonyls. This reaction is essential for synthesizing various sulfur-containing organic compounds .
    • Case Study: Conversion of Organic Thiocyanates
      • Research demonstrated an efficient method using P₂S₅ to convert thiocyanates to thiols, showcasing its utility in organic transformations .
  • Material Science
    • P₂S₅ is used in creating conducting and semiconducting materials with electronic and optoelectronic properties, making it valuable for developing advanced materials .
    • Table 4: Material Science Applications
      Material TypeApplication
      Conducting PolymersUsed in electronic devices
      SemiconductorsEssential for photovoltaic cells

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for diphosphorus pentasulfide?

this compound is synthesized via two primary methods:

  • Direct synthesis : Elemental phosphorus (P) and sulfur (S) are combined in a 1:2.57–2.6 mass ratio under controlled temperatures (300–400°C) in an inert atmosphere. The reaction follows:
    P4+10S2P2S5P_4 + 10S \rightarrow 2P_2S_5

    Post-reaction, the product is cooled and purified via CS₂ extraction .

  • Alternative synthesis : Phosphorus trisulfide (P₄S₃) is reacted with excess sulfur at high temperatures (700°C), followed by CS₂ recrystallization for purity (\sim60% yield) .

Key considerations :

  • Stoichiometric control to avoid side products (e.g., P₄S₇ or P₄S₃).
  • Use of sealed reactors to prevent moisture ingress and oxidation.

Q. How does the molecular structure of P₂S₅ influence its reactivity?

P₂S₅ adopts a trigonal bipyramidal geometry with two central phosphorus atoms bonded to five sulfur atoms. This structure enables:

  • Nucleophilic attack at sulfur sites, facilitating thionation of carbonyl groups (e.g., ketones → thioketones) .
  • Hydrolysis sensitivity : Reacts violently with water to form H₃PO₄ and H₂S, necessitating anhydrous conditions in syntheses .

Structural Note : Discrepancies exist in literature, with some sources using P₄S₁₀ ( ) versus P₂S₅ ( ). This arises from dimerization tendencies in solid-state packing .

Q. What safety protocols are essential when handling P₂S₅ in research settings?

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and respirators to prevent exposure to toxic H₂S gas .
  • Storage : Sealed containers under inert gas (N₂/Ar) to avoid moisture-induced hydrolysis .
  • Emergency measures : Neutralize spills with dry sand (never water) and ventilate areas to prevent H₂S accumulation (TLV: 10 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular formulas (P₂S₅ vs P₄S₁₀)?

The ambiguity stems from dimerization in crystalline states. To confirm the dominant form:

Perform X-ray diffraction (XRD) : Solid-state analysis reveals P₄S₁₀ dimeric units .

Mass spectrometry : Gas-phase studies show P₂S₅ as the monomeric species .

Computational modeling : DFT calculations predict thermodynamic stability of P₄S₁₀ in condensed phases .

Recommendation : Specify the form (monomeric/dimeric) in publications to avoid misinterpretation.

Q. What strategies optimize P₂S₅-mediated thionation reactions for sensitive substrates?

Parameter Optimization Strategy
Solvent Use aprotic solvents (e.g., THF, CS₂) to minimize hydrolysis .
Temperature Moderate heating (50–80°C) accelerates reactivity while avoiding decomposition .
Substrate scope Electron-deficient carbonyls (e.g., esters) react faster than aldehydes .
Catalysis Add Lewis acids (e.g., AlCl₃) to enhance electrophilicity of carbonyl groups .

Example : Thionation of 16-dehydropregnenolone acetate with P₂S₅ in THF achieved 85% yield via controlled heating (60°C, 4h) .

Q. How do spectroscopic techniques characterize P₂S₅ and its reaction intermediates?

Technique Application
³¹P NMR Identifies phosphorus environments (δ \sim80–100 ppm for P₂S₅) .
Raman Spectroscopy Detects S-S stretching modes (450–550 cm⁻¹) and P-S bonds (600–700 cm⁻¹) .
FT-IR Tracks carbonyl → thiocarbonyl conversion (C=O at \sim1700 cm⁻¹ → C=S at \sim1200 cm⁻¹) .

Case study : Monitoring Lawesson’s reagent synthesis (from P₂S₅ and anisole) via IR confirmed complete conversion at 2h .

Properties

IUPAC Name

1,3,5,7-tetrakis(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/P4S10/c5-1-9-2(6)12-3(7,10-1)14-4(8,11-1)13-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQAYERJWZKYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

P4S10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051659
Record name Phosphorus pentasulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314-80-3
Record name Phosphorus sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorus pentasulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphosphorus pentasulphide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPHOSPHORUS PENTASULFIDE
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Synthesis routes and methods I

Procedure details

Lithium sulfide (Li2S) and phosphorus pentasulfide (P2S5) were used as a starting material. These powders were weighed in a glove box under an Ar atmosphere (dew point: −70° C.) so as to become a molar ratio of 73.5Li2S.26.5P2S5, and mixed by an agate mortar to obtain a raw material composition of 1 g (Li2S=0.3644 g, P2S5=0.6356 g). Next, 1 g of the obtained raw material composition was projected into a 45-ml zirconia pot, and zirconia ball (φ=10 mm, 10 pieces) was further projected thereinto to hermetically seal the pot completely (Ar atmosphere). This pot was mounted on a planetary ball milling machine (P7™ manufactured by FRITSCH JAPAN CO., LTD.) to perform mechanical milling for 40 hours at the number of rotating table revolutions of 370 rpm and then obtain a sulfide solid electrolyte glass.
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Synthesis routes and methods II

Procedure details

Lithium sulfide crystal (Li2S), phosphorus pentasulfide (P2S5), and diphosphorus pentoxide (P2O5) were prepared as a starting material. These powders were weighed at a ratio of Li2S:P2S5: P2O5=70:26:4 (molar basis) in a glove box under an argon atmosphere, and projected into a pot made of zirconia. In addition, six grinding balls made of zirconia with 4=15 mm were projected into the pot made of zirconia with a capacity of 45 cc, and sealed completely. Next, the pot made of zirconia was fitted up in a planetary ball mill machine and subjected to the mechanical milling at a rotational speed of 370 rpm for 20 hours to obtain powdery sulfide glass. As a result of measuring the obtained sulfide glass by an X-ray diffraction (XRD) method, it was confirmed that the peak of Li2S disappeared and vitrification progressed. Next, the obtained sulfide glass was subjected to burning treatment on the conditions of 280° C. and 1 hour while flowing Ar gas to obtain a sulfide solid electrolyte composed of sulfide glass ceramics.
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